molecular formula C12H18N2O4S2 B12803588 4-N-cyclohexylbenzene-1,4-disulfonamide CAS No. 1224-80-2

4-N-cyclohexylbenzene-1,4-disulfonamide

Cat. No.: B12803588
CAS No.: 1224-80-2
M. Wt: 318.4 g/mol
InChI Key: RREKLHJKASHPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 221124, also known as N-cyclohexylbenzene-1,4-disulfonamide, is a chemical compound with the molecular formula C12H18N2O4S2. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylbenzene-1,4-disulfonamide typically involves the reaction of cyclohexylamine with benzene-1,4-disulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of N-cyclohexylbenzene-1,4-disulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclohexylbenzene-1,4-disulfonamide has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways and lead to the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylbenzene-1,3-disulfonamide
  • N-cyclohexylbenzene-1,2-disulfonamide
  • N-cyclohexylbenzene-1,4-diamine

Uniqueness

N-cyclohexylbenzene-1,4-disulfonamide is unique due to its specific structural configuration, which allows for selective binding to certain molecular targets. This selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1224-80-2

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

4-N-cyclohexylbenzene-1,4-disulfonamide

InChI

InChI=1S/C12H18N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h6-10,14H,1-5H2,(H2,13,15,16)

InChI Key

RREKLHJKASHPJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.